molecular formula C19H20N2O B11621872 (2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-phenylethanamide

(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-phenylethanamide

Cat. No.: B11621872
M. Wt: 292.4 g/mol
InChI Key: MWZHNGWPYAFGRV-ATVHPVEESA-N
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Description

2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety linked to a phenylacetamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline and phenylacetic acid.

    Condensation Reaction: The key step involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with phenylacetic acid under acidic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylacetamide moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline derivatives.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as an inhibitor or activator of specific enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE include other isoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the phenylacetamide group.

    N-Phenylacetamide: A related compound with the phenylacetamide moiety but without the isoquinoline structure.

The uniqueness of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE lies in its combined structural elements, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-phenylacetamide

InChI

InChI=1S/C19H20N2O/c1-19(2)13-14-8-6-7-11-16(14)17(21-19)12-18(22)20-15-9-4-3-5-10-15/h3-12,21H,13H2,1-2H3,(H,20,22)/b17-12-

InChI Key

MWZHNGWPYAFGRV-ATVHPVEESA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)NC3=CC=CC=C3)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CC=C3)N1)C

Origin of Product

United States

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